molecular formula C9H11BrO3S B1383228 2-(3-Bromo-2-methyl-benzenesulfonyl)-ethanol CAS No. 1823315-63-4

2-(3-Bromo-2-methyl-benzenesulfonyl)-ethanol

Cat. No. B1383228
M. Wt: 279.15 g/mol
InChI Key: OELLGULNZXLZSC-UHFFFAOYSA-N
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Description

“3-Bromo-2-methyl-benzenesulfonyl chloride” is a beige solid . It has a molecular weight of 269.55 .


Molecular Structure Analysis

The InChI code for “3-Bromo-2-methyl-benzenesulfonyl chloride” is 1S/C7H6BrClO2S/c1-5-6 (8)3-2-4-7 (5)12 (9,10)11/h2-4H,1H3 .


Physical And Chemical Properties Analysis

“3-Bromo-2-methyl-benzenesulfonyl chloride” is a beige solid . It has a molecular weight of 269.55 . It should be stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Research on 2-(3-Bromo-2-methyl-benzenesulfonyl)-ethanol and its derivatives focuses on their synthesis and the exploration of their chemical properties for various scientific applications. One study described the synthesis of a key intermediate of coenzyme Q10, showcasing the utility of similar compounds in the production of important biomolecules. This process involved multiple steps, including bromination and the use of ultrasonic conditions to achieve the desired product with significant yields, highlighting the compound's relevance in synthetic organic chemistry (Kuang Zhi-min, 2008).

Catalytic Applications

Another investigation demonstrated the copper-catalyzed 1,2-double amination of 1-halo-1-alkynes, leading to the synthesis of protected tetrahydropyrazines and related heterocyclic compounds. This research underscores the potential role of 2-(3-Bromo-2-methyl-benzenesulfonyl)-ethanol derivatives in facilitating catalytic transformations, contributing to the development of new synthetic methodologies for the construction of complex nitrogen-containing heterocycles (Yasuhiro Fukudome et al., 2008).

Solubility and Physical Properties

The solubility and physical properties of related compounds, such as 3-bromo-2-methyl benzoic acid, have been extensively studied, providing insights into the solubility behavior of bromo-methyl benzenesulfonyl derivatives in various solvents. Such data are essential for designing experiments and understanding the reactivity and interaction of these compounds in different chemical environments (Yuanyun Gu et al., 2020).

Safety And Hazards

“3-Bromo-2-methyl-benzenesulfonyl chloride” is classified as dangerous . It has hazard statements H302 and H314 . Precautionary statements include P261, P280, P301 + P330 + P331, P303 + P361 + P353, P304 + P340, P305 + P351 + P338, and P310 .

properties

IUPAC Name

2-(3-bromo-2-methylphenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3S/c1-7-8(10)3-2-4-9(7)14(12,13)6-5-11/h2-4,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELLGULNZXLZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)S(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-2-methyl-benzenesulfonyl)-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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